molecular formula C13H10ClFO B6380918 2-Chloro-4-(5-fluoro-2-methylphenyl)phenol CAS No. 1261971-87-2

2-Chloro-4-(5-fluoro-2-methylphenyl)phenol

Cat. No.: B6380918
CAS No.: 1261971-87-2
M. Wt: 236.67 g/mol
InChI Key: KLQXUPBHSXAWNG-UHFFFAOYSA-N
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Properties

IUPAC Name

2-chloro-4-(5-fluoro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-2-4-10(15)7-11(8)9-3-5-13(16)12(14)6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQXUPBHSXAWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685904
Record name 3-Chloro-5'-fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-87-2
Record name 3-Chloro-5'-fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(5-fluoro-2-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives .

Mechanism of Action

The mechanism of action for 2-Chloro-4-(5-fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution , where the phenol group acts as a nucleophile . This reaction mechanism is crucial for its role in various synthetic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(5-fluoro-2-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized synthetic applications and research .

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